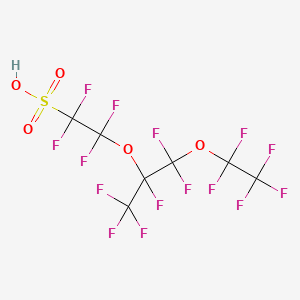

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonic acid

Description

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonic acid (referred to here as PMDO-SA) is a perfluorinated sulfonic acid (PFSA) derivative characterized by its unique ether-oxygen-rich backbone and sulfonic acid (-SO₃H) functional group. PMDO-SA is synthesized via hydrolysis of its precursor, perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride (PMDO-SF), a colorless liquid critical for introducing sulfonic acid groups into fluoropolymers . PMDO-SA is a key component in advanced ionomers like PFMMD-co-PFSA, which is used in proton exchange membranes (PEMs) for fuel cells and electrochemical devices. Its synthesis involves liquid-phase free radical polymerization of fluorinated monomers under mild conditions, enabling precise control over ionomer composition and nanostructure .

Properties

Molecular Formula |

C7HF15O5S |

|---|---|

Molecular Weight |

482.12 g/mol |

IUPAC Name |

1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonic acid |

InChI |

InChI=1S/C7HF15O5S/c8-1(2(9,10)11,4(15,16)27-5(17,18)3(12,13)14)26-6(19,20)7(21,22)28(23,24)25/h(H,23,24,25) |

InChI Key |

NAIPGGGRAGKHJB-UHFFFAOYSA-N |

Canonical SMILES |

C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonic acid typically involves the reaction of tetrafluorosultone with hexafluoropropylene oxide in the presence of a catalyst such as potassium fluoride . The reaction is carried out in a solvent like dimethylacetamide at controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale reactions in autoclaves, where the reactants are mixed and subjected to specific conditions to achieve the desired product. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in large quantities with high purity .

Chemical Reactions Analysis

Hydrolysis Reactions

PF-MDO-SA undergoes hydrolysis under basic conditions, converting its sulfonic acid group into sulfonate salts. This reaction is critical for modifying solubility and ionic properties:

-

Reagents/Conditions : Aqueous potassium hydroxide (KOH) or lithium carbonate (Li₂CO₃) at 20–80°C .

-

Mechanism : Nucleophilic attack by hydroxide ions displaces the sulfonic acid proton.

-

Products : Stable sulfonate salts (e.g., potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate) .

Substitution Reactions

The sulfonic acid group participates in nucleophilic substitution, enabling functionalization for industrial applications:

-

Reagents/Conditions : Amines (e.g., methylamine) or alcohols in polar aprotic solvents (e.g., dimethylacetamide) at 50–120°C .

-

Products :

-

Amine-substituted derivatives (e.g., perfluoro(4-methyl-3,6-dioxaoctane)sulfonamide).

-

Alkyl esters (e.g., methyl perfluoro(4-methyl-3,6-dioxaoctane)sulfonate).

-

Oxidation

PF-MDO-SA resists oxidation due to its fluorinated backbone but reacts under aggressive conditions:

-

Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) at elevated temperatures (>100°C).

-

Products : Perfluorinated carboxylic acids (e.g., perfluoro(4-methyl-3,6-dioxaoctanoic acid)).

Reduction

-

Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

Products : Partially fluorinated alkanes with reduced sulfonic acid groups.

Thermal Degradation

PF-MDO-SA demonstrates high thermal stability but decomposes under extreme conditions:

-

Products :

-

Fluorinated gases (e.g., tetrafluoroethylene).

-

Sulfur trioxide (SO₃).

-

Environmental Stability and Reactivity

-

Persistence : Resists hydrolysis, photolysis, and microbial degradation due to C-F bonds .

-

Degradation Pathways :

-

Advanced oxidation processes (e.g., UV/H₂O₂) partially degrade the compound into shorter-chain PFAS.

-

Functionalization in Polymer Chemistry

PF-MDO-SA derivatives enhance polymer properties:

Scientific Research Applications

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonic acid is a perfluorinated compound with applications in various scientific and industrial fields. It is crucial in synthesizing fluoropolymers and developing advanced materials with high chemical and thermal stability.

Scientific Research Applications

- Fluoropolymer Synthesis: Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride (PFSVE), a related fluorinated monomer, is utilized in synthesizing fluoropolymers. These fluoropolymers are essential for applications needing high chemical and thermal stability, such as proton exchange membrane fuel cells (PEMFCs) .

- Fluorinated Alkylating Agent: Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride acts as a fluorinated alkylating agent, which helps create new fluorinated organic materials.

- Electrolyte Membrane Material: Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride is used in polymer electrolyte membrane fuel cells (PEMFC) as an electrolyte membrane . Perfluorosulfonic acids (PFSAs) exhibit high proton conductivity, as well as high chemical, thermal, oxidative, and mechanical stabilities . It can improve membrane mechanical properties through covalent crosslinking, enhancing chemical, physical, mechanical, and thermal properties and stabilizing ionomer membranes .

- Cardiotoxicity Studies: Per- and poly-fluoroalkyl substances (PFAS), including this compound, are tested for potential cardiotoxic hazards . Studies using human induced pluripotent stem cell (iPSC)-derived cardiomyocytes evaluate the inter-individual variability in response to PFAS .

- Synthesis Method: Perfluoro 3, 6-dioxa-4-methyl-7-octenesulfonyl fluoride (PSVE) can be synthesized through a method involving reacting tetrafluoroethane-beta-sultone with hexafluoropropylene oxide in an organic solvent using a catalyst . The reaction liquid is then rectified to obtain an intermediate, which is mixed with alkali metal carbonate for a salt-forming reaction and decarboxylation reaction to produce the desired product .

- Neutrophil Function Studies: Per- and polyfluoroalkyl substances (PFAS) have been shown to suppress neutrophil function, which is essential for the respiratory burst activity of white blood cells .

Mechanism of Action

The mechanism of action of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonic acid involves its interaction with molecular targets such as proteins and enzymes. The sulfonic acid groups can form strong interactions with these targets, leading to changes in their activity and function . The compound’s high stability and reactivity make it a valuable tool in studying these interactions.

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural Comparison of PMDO-SA with Select PFAS

| Compound | Molecular Features | Key Functional Groups | Chain Length/Ether Moieties |

|---|---|---|---|

| PMDO-SA | Perfluoro backbone with 2 ether oxygens | -SO₃H | C8, 2 ether groups |

| Nafion® (PFSA) | Semicrystalline PTFE matrix with -SO₃H | -SO₃H | C8, 1 ether group |

| PFOS (C8) | Fully fluorinated linear chain | -SO₃H | C8, no ether groups |

| GenX (HFPO-DA) | Trifluoromethyl ether-oxygen backbone | -COOH | C6, 2 ether groups |

| 6:2 Fluorotelomer Sulfonic Acid | Partially fluorinated, telomerized chain | -SO₃H | C8, 1 ether group |

- Ether Moieties : PMDO-SA’s two ether oxygens enhance chain flexibility and water uptake compared to linear PFSAs like PFOS, which lack ether linkages . This structural feature is shared with GenX (HFPO-DA), though GenX contains a carboxylic acid (-COOH) group instead of -SO₃H .

- Matrix Chemistry: Unlike Nafion’s semicrystalline polytetrafluoroethylene (PTFE) matrix, PMDO-SA-based ionomers (e.g., PFMMD-co-PFSA) employ an amorphous dioxolane matrix, improving swelling resistance and mechanical stability under hydration .

Thermal and Transport Properties

Thermal Stability :

- PMDO-SA exhibits a thermal transition between 120–150°C, which decreases with higher matrix fractions in copolymers. In contrast, Nafion’s PTFE matrix provides higher thermal stability, with degradation typically above 200°C .

- The neutral precursor PMDO-SF shows a higher transition temperature (~160°C) than its sulfonic acid form, highlighting the destabilizing effect of the -SO₃H group .

Proton Conductivity and Hydration :

- PMDO-SA-based membranes demonstrate superior water uptake and hydration numbers (water molecules per -SO₃H group) compared to legacy PFSAs. For example, PFMMD-co-PFSA membranes show hydration numbers >15, correlating with enhanced proton mobility .

- Nafion’s hydration number (~12–14) is lower, attributed to its rigid PTFE matrix restricting water absorption .

Gas Permeability :

- The amorphous structure of PMDO-SA ionomers reduces gas crossover (e.g., H₂/O₂) compared to semicrystalline Nafion, critical for fuel cell efficiency .

Persistence and Bioaccumulation :

Toxicity :

- PMDO-SA is identified as a byproduct (Nafion byproduct 2) and has been shown to suppress neutrophil respiratory burst at environmentally relevant concentrations, similar to PFOS and GenX .

Biological Activity

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonic acid (PFMDSA) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological effects. This article explores its biological activity, including toxicity, interaction with biological systems, and implications for human health and the environment.

- Molecular Formula : CFOS

- Molecular Weight : Approximately 484.11 g/mol

- Physical State : Colorless, transparent liquid

- Boiling Point : Approximately 135 °C

- Density : 1.7 g/mL

These properties contribute to its thermal stability and resistance to degradation, which are characteristic of many perfluorinated compounds.

Toxicological Studies

Recent studies have examined the developmental toxicity of PFMDSA using model organisms such as zebrafish. A concentration-response study indicated significant morphological deformities and lethality at various concentrations. Key findings include:

- Concentration Levels : Toxicity was observed at concentrations as low as 1 μM.

- Survival Rates : At higher concentrations (30-100 μM), survival rates dropped significantly, with 100% mortality observed in some cases by six days post-fertilization (dpf) .

The results suggest that PFMDSA may disrupt normal developmental processes, leading to adverse outcomes in aquatic organisms.

PFMDSA's biological activity may be attributed to its ability to interact with cellular components:

- Protein Binding : The unique sulfonate group may facilitate binding interactions with proteins or enzymes, potentially altering their function .

- Endocrine Disruption : Similar compounds have been shown to interfere with hormonal pathways, raising concerns about PFMDSA's potential as an endocrine disruptor .

Developmental Toxicity in Zebrafish

In a detailed study assessing the impact of PFMDSA on zebrafish embryos, researchers found:

- Morphological Deformities : Increased rates of deformities were noted in embryos exposed to PFMDSA compared to controls.

- Behavioral Changes : Alterations in startle response times were observed, indicating potential neurodevelopmental impacts .

Comparative Analysis with Other PFAS

A comparative analysis highlighted PFMDSA's toxicity relative to other perfluoroalkyl substances (PFAS). Notably:

| Compound Name | Toxicity Level | Observed Effects |

|---|---|---|

| Perfluorooctanoic acid (PFOA) | High | Liver damage, developmental toxicity |

| Perfluorooctanesulfonic acid (PFOS) | Moderate | Endocrine disruption |

| PFMDSA | High | Morphological deformities in zebrafish |

This table illustrates that PFMDSA exhibits toxicity levels comparable to well-studied PFAS compounds.

Environmental Implications

Given its persistence and potential for bioaccumulation, PFMDSA poses environmental risks. Its ability to remain stable in various ecosystems raises concerns about long-term exposure effects on wildlife and potential entry into human food chains.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for Perfluoro(4-methyl-3,6-dioxaoctane)sulfonic acid (PFMMD-SO₃H), and how do reaction conditions influence ionomer composition?

- Answer : PFMMD-SO₃H is synthesized via liquid-phase free radical copolymerization of perfluoro(4-methyl-3,6-dioxaoct-7-ene) sulfonyl fluoride (PFSVE) and PFMMD, followed by hydrolysis of sulfonyl fluoride groups . Key parameters include monomer ratios, reaction temperature (typically 60–80°C), and initiator concentration. For reproducible results, control over molecular weight distribution requires precise stoichiometric adjustments. Post-polymerization characterization using NMR and FTIR confirms sulfonic acid group formation and purity.

Q. How can researchers characterize the nanostructure and ionic conductivity of PFMMD-SO₃H-based ionomers?

- Answer : Small-angle X-ray scattering (SAXS) is critical for analyzing phase-separated nanostructures (e.g., hydrophilic/hydrophobic domains). Ionic conductivity is measured via electrochemical impedance spectroscopy (EIS) under controlled humidity (30–90% RH). Correlating SAXS-derived domain spacing with proton conductivity reveals structure-property relationships, as demonstrated in studies where sulfonic acid concentration and backbone chemistry directly impact transport properties .

Q. What analytical techniques are recommended for detecting PFMMD-SO₃H in environmental matrices?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with negative electrospray ionization (ESI-) is standard for quantifying PFMMD-SO₃H in water, soil, or biological samples. Isotope dilution using -labeled internal standards improves accuracy. Solid-phase extraction (SPE) with WAX cartridges effectively isolates PFAS compounds, including branched sulfonic acids .

Advanced Research Questions

Q. How does copolymerization with vinylidene fluoride (VDF) affect the physicochemical properties of PFMMD-SO₃H-based membranes for fuel cells?

- Answer : Incorporating VDF enhances mechanical stability but reduces proton conductivity due to decreased sulfonic acid mobility. Advanced studies use dynamic mechanical analysis (DMA) and water uptake measurements to optimize the VDF/PFMMD-SO₃H ratio. For instance, membranes with 10–15 wt% VDF exhibit balanced mechanical integrity and conductivity (~80 mS/cm at 80°C), suitable for proton-exchange membrane fuel cells (PEMFCs) .

Q. What mechanisms underlie the contradictory bioaccumulation data for PFMMD-SO₃H compared to legacy PFAS like PFOS?

- Answer : PFMMD-SO₃H’s shorter perfluoroalkyl chain (C6 vs. C8 in PFOS) and ether-oxygen groups reduce biomagnification in aquatic food webs. However, its high water solubility (log < 2) increases mobility in groundwater. In vitro assays using human liver microsomes show slower enzymatic degradation than PFOS, suggesting complex bioaccumulation pathways requiring species-specific toxicokinetic models .

Q. How can computational modeling guide the design of PFMMD-SO₃H alternatives with reduced environmental persistence?

- Answer : Density functional theory (DFT) predicts degradation pathways by analyzing bond dissociation energies (BDEs) of C–F bonds. Molecular dynamics (MD) simulations assess hydrolytic stability and interactions with biological membranes. For example, substituting ether-oxygen with ester groups in PFMMD-SO₃H analogs may enhance microbial degradation while retaining ion-conducting properties .

Q. What experimental strategies resolve discrepancies in PFMMD-SO₃H’s oxidative stability reported in electrochemical studies?

- Answer : Accelerated stress tests (ASTs) under fuel cell operating conditions (e.g., 1.5 V, 90°C) coupled with in situ Raman spectroscopy identify degradation products like HF and sulfonate radicals. Mitigation strategies include doping with radical scavengers (e.g., CeO₂ nanoparticles) or using crosslinked ionomer architectures to limit chain scission .

Methodological Guidance

Designing experiments to study gas permeability vs. proton conductivity trade-offs in PFMMD-SO₃H membranes

- Protocol :

Prepare membranes with varying ion-exchange capacities (IEC: 0.8–1.5 meq/g).

Measure gas permeability (H₂/O₂) using a manometric setup at 80°C.

Correlate permeability coefficients with SAXS data on hydrophilic domain connectivity.

- Key Insight : Higher IEC increases proton conductivity but exacerbates gas crossover, necessitating nanostructural tuning for applications like hydrogen electrolyzers .

Systematic review framework for assessing PFMMD-SO₃H alternatives

- Steps :

Compile data on technical feasibility (e.g., ionic conductivity ≥50 mS/cm), environmental half-life (<1 year in water), and toxicity (LC50 > 100 mg/L for aquatic organisms).

Use multi-criteria decision analysis (MCDA) weighted by regulatory priorities (e.g., EU REACH, U.S. EPA).

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.